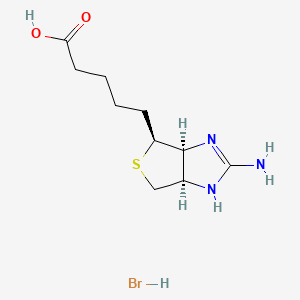

2-Iminobiotin (hydrobromide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iminobiotin (hydrobromide), also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog. It is a reversible nitric oxide synthases inhibitor with significant biological activity. 2-Iminobiotin (hydrobromide) has been studied for its potential to protect human neuronal cells from hypoxia-induced cell damage .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including guanidinobiotin, can be achieved through various methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be performed under mild conditions . Another method involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods .

Industrial Production Methods

Industrial production of guanidinobiotin typically involves large-scale synthesis using the aforementioned methods. The use of catalytic guanylation reactions is particularly favored due to its efficiency and practicality for large-scale production .

化学反応の分析

Types of Reactions

2-Iminobiotin (hydrobromide) undergoes several types of chemical reactions, including:

Oxidation: 2-Iminobiotin (hydrobromide) can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where functional groups in guanidinobiotin are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the guanylation reaction of amines with carbodiimides often uses catalysts like scandium (III) triflate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the guanylation reaction typically produces N,N’,N’'-trisubstituted guanidines .

科学的研究の応用

Neuroprotective Applications

2-Iminobiotin is primarily recognized for its neuroprotective properties, particularly as a selective inhibitor of neuronal and inducible nitric oxide synthase. This inhibition is crucial in conditions characterized by excessive nitric oxide production, such as ischemia.

Case Study: Birth Asphyxia

A Phase IIa clinical trial conducted in the Democratic Republic of Congo evaluated the safety and pharmacokinetics of 2-iminobiotin in near-term neonates suffering from birth asphyxia. The study involved administering 0.16 mg/kg of the compound via intravenous infusion. Results indicated that the treatment was safe, with no significant adverse effects observed during the trial. The pharmacokinetic profile suggested a two-compartment model with a median area under the curve (AUC) of 664 ng*h/mL, higher than initially targeted .

Case Study: Cognitive Function Post-Ischemia

In an animal model simulating out-of-hospital cardiac arrest, 2-iminobiotin was administered to rats following a four-vessel occlusion procedure. The results demonstrated significant improvements in memory and learning capabilities compared to vehicle-treated controls. This suggests that 2-iminobiotin may mitigate cognitive deficits associated with cerebral ischemia .

Pharmacological Investigations

The pharmacological profile of 2-iminobiotin has been extensively studied to understand its mechanisms and therapeutic potential.

Safety and Tolerability Studies

A randomized, double-blind study assessed the safety and pharmacokinetics of escalating doses of 2-iminobiotin in healthy male subjects. The findings confirmed that doses up to 6 mg/kg were well-tolerated, with linear pharmacokinetics observed. This positions 2-iminobiotin as a viable candidate for further clinical trials aimed at treating conditions like cerebral hypoxia-ischemia .

Biochemical Applications

In biochemistry, 2-iminobiotin serves as an effective tool for affinity purification processes due to its reversible binding properties with avidins.

Affinity Purification Techniques

The compound can be utilized to label biomolecules for selective retrieval using avidin matrices. At alkaline pH levels, 2-iminobiotin exhibits high-affinity interactions with avidin, allowing for efficient immobilization of labeled molecules. This characteristic is particularly useful in creating reporter molecules for various detection techniques .

Data Table: Summary of Applications

作用機序

2-Iminobiotin (hydrobromide) exerts its effects by inhibiting nitric oxide synthases. It binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels . The molecular targets involved include murine inducible nitric oxide synthase and rat neuronal nitric oxide synthase .

類似化合物との比較

Similar Compounds

Biotin: The parent compound of guanidinobiotin, biotin is a vitamin that plays a crucial role in various metabolic processes.

2-Iminobiotin Hydrobromide: A salt form of guanidinobiotin with enhanced water solubility and stability.

Uniqueness

2-Iminobiotin (hydrobromide) is unique due to its reversible inhibition of nitric oxide synthases, which is not a common feature among biotin analogs. This property makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .

生物活性

2-Iminobiotin (hydrobromide), also known as Guanidinobiotin hydrobromide, is a biotin analog that exhibits significant biological activity, particularly as a reversible inhibitor of nitric oxide synthases (NOS). This compound has garnered attention for its potential neuroprotective properties, especially in the context of cerebral hypoxia-ischemia. This article reviews the biological activity of 2-Iminobiotin, summarizing key research findings, pharmacokinetics, and clinical implications.

- CAS Number : 76985-52-9

- Molecular Formula : C₁₀H₁₈BrN₃O₂S

- Molecular Weight : 324.24 g/mol

- Structure : 2-Iminobiotin features a nitrogen atom replacing the oxygen in the biotin ring structure, which allows it to interact with avidin and streptavidin with high affinity under specific conditions.

2-Iminobiotin acts primarily as an inhibitor of neuronal and inducible nitric oxide synthase (iNOS). The inhibition constants (K_i) for murine iNOS and rat neuronal NOS (n-cNOS) are reported to be 21.8 μM and 37.5 μM, respectively. This selective inhibition is crucial for its neuroprotective effects, particularly in reducing nitric oxide-mediated neuronal damage during hypoxic conditions .

Neuroprotective Effects

Research indicates that 2-Iminobiotin can protect human neuronal cells from hypoxia-induced damage. In vitro studies have shown that low concentrations of 2-Iminobiotin (10 ng/mL and 30 ng/mL) significantly reduce lactate dehydrogenase (LDH) levels—an indicator of cell damage—during hypoxic conditions .

Clinical Studies

- First-in-Human Study :

- Phase IIa Clinical Trial :

Pharmacokinetics

2-Iminobiotin is characterized by high clearance rates and a volume of distribution slightly exceeding total body water volume. Its pharmacokinetics appear linear and are not significantly altered by solubilizing agents like Captisol® .

| Parameter | Value |

|---|---|

| Clearance | High |

| Volume of Distribution | Slightly > Total Body Water |

| AUC (0-4h) | Median: 664 ng*h/mL (range: 414-917) |

Neuroprotection in Hypoxia-Ischemia

In preclinical models, administration of 2-Iminobiotin has shown promising results in mitigating brain injury following cerebral hypoxia-ischemia. The compound's ability to inhibit iNOS helps reduce excessive nitric oxide production, which is detrimental during ischemic events.

Application in Birth Asphyxia

The use of 2-Iminobiotin in treating birth asphyxia has been highlighted in clinical trials. Its neuroprotective properties may offer new therapeutic avenues for managing conditions associated with perinatal asphyxia, particularly in resource-limited settings .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJLCYOCQWMQL-UFLZEWODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。